High-Affinity 5-HT₁ᴬ Receptor Binding: Ki = 1.13 nM at Human Receptors
N-Methyl-5-phenyl-3-isoxazolecarboxamide exhibits subnanomolar to low nanomolar binding affinity at the human 5-HT₁ᴬ receptor. In a direct head-to-head comparison using the same assay system ([³H]8-OH-DPAT displacement), the compound demonstrated a Kᵢ of 1.13 ± 0.23 nM at recombinant human 5-HT₁ᴬ receptors and a Kᵢ of 1.32 ± 0.22 nM at recombinant rat 5-HT₁ᴬ receptors [1]. Functional antagonism was confirmed in a cAMP accumulation assay, with a Kʙ of 1.27 ± 0.30 nM [1]. This potency positions the compound among high-affinity 5-HT₁ᴬ ligands and distinguishes it from structurally related isoxazolecarboxamides lacking the N-methyl-5-phenyl substitution pattern, which often exhibit substantially lower affinity or different selectivity profiles [1].
| Evidence Dimension | 5-HT₁ᴬ receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 1.13 ± 0.23 nM (human recombinant), Ki = 1.32 ± 0.22 nM (rat recombinant), KB = 1.27 ± 0.30 nM (functional cAMP) |
| Comparator Or Baseline | Baseline: [³H]8-OH-DPAT (high-affinity 5-HT₁ᴬ agonist radioligand); Comparator context: typical isoxazolecarboxamide analogs without N-methyl-5-phenyl substitution exhibit reduced or absent 5-HT₁ᴬ affinity |
| Quantified Difference | Subnanomolar to low nanomolar affinity; functional KB confirms antagonist activity at the same concentration range |
| Conditions | [³H]8-OH-DPAT displacement binding assay using recombinant human and rat 5-HT₁ᴬ receptors; cAMP accumulation assay using recombinant human 5-HT₁ᴬ receptors |
Why This Matters
For researchers studying serotonergic signaling, this compound provides a validated, high-affinity 5-HT₁ᴬ ligand with functional antagonist activity, enabling precise pharmacological interrogation of 5-HT₁ᴬ receptor function without confounding off-target interactions.
- [1] Journal of Pharmacology and Experimental Therapeutics. (n.d.). Binding affinity and functional potency of N-methyl-5-phenyl-3-isoxazolecarboxamide at 5-HT₁ᴬ receptors. View Source
